molecular formula C18H17FN6O3 B2787832 2-(4-{4-[2-(4-fluorophenyl)acetamido]phenyl}-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)-N-methylacetamide CAS No. 1396751-36-2

2-(4-{4-[2-(4-fluorophenyl)acetamido]phenyl}-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)-N-methylacetamide

Cat. No.: B2787832
CAS No.: 1396751-36-2
M. Wt: 384.371
InChI Key: IFYUWMDSYNIRQW-UHFFFAOYSA-N
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Description

2-(4-{4-[2-(4-fluorophenyl)acetamido]phenyl}-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)-N-methylacetamide is a complex organic compound that features a fluorophenyl group, a tetrazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{4-[2-(4-fluorophenyl)acetamido]phenyl}-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)-N-methylacetamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-(4-{4-[2-(4-fluorophenyl)acetamido]phenyl}-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-(4-{4-[2-(4-fluorophenyl)acetamido]phenyl}-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{4-[2-(4-fluorophenyl)acetamido]phenyl}-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{4-[2-(4-fluorophenyl)acetamido]phenyl}-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)-N-methylacetamide is unique due to its combination of functional groups, which confer specific properties and potential activities. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[4-[4-[2-(methylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN6O3/c1-20-17(27)11-24-18(28)25(23-22-24)15-8-6-14(7-9-15)21-16(26)10-12-2-4-13(19)5-3-12/h2-9H,10-11H2,1H3,(H,20,27)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYUWMDSYNIRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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